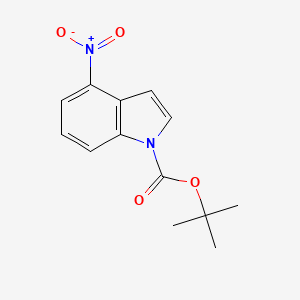

1-Boc-4-nitroindole

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMLUDGMHPZXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649567 | |

| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-24-5 | |

| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 1 Boc 4 Nitroindole

Reactions at the Indole (B1671886) Core Facilitated by the Boc Group

The tert-butoxycarbonyl (Boc) group attached to the indole nitrogen of 1-Boc-4-nitroindole plays a significant role in modulating the reactivity of the indole core. It serves not only as a protecting group but also as a directing group in various chemical transformations.

C-H Functionalization Reactions

The Boc group influences the regioselectivity of C-H functionalization reactions on the indole ring.

While unprotected indoles typically undergo functionalization at the C3 position, the presence of the N-Boc group can direct reactions to the C2 position. For instance, palladium-catalyzed C2-arylation of N-Boc protected indoles has been explored. However, challenges such as decomposition and partial cleavage of the Boc group can occur, particularly at elevated temperatures. beilstein-journals.org The addition of co-catalysts like copper(II) acetate (B1210297) has been shown to facilitate these reactions. beilstein-journals.org

A notable example of C2-selective functionalization is the deuteration of indoles. A palladium-catalyzed method allows for the selective deuteration of the C2 position of various indoles, including the electron-poor 4-nitroindole (B16737). worktribe.comacs.org This method provides a valuable tool for isotopic labeling. worktribe.comacs.org

The Boc group can act as a directing group in transition metal-catalyzed C-H activation reactions, influencing the site of functionalization. In iridium-catalyzed C-H borylations, the N-Boc group directs the borylation to the C3-position of indoles, in contrast to the C2-selectivity observed with unprotected indoles. nih.gov This directing effect is a powerful strategy for achieving specific regioselectivity in C-H functionalization. nih.govresearchgate.net

The directing group ability of the Boc group has also been utilized in rhodium(III)-catalyzed ortho-olefinations of anilines, which can be extended to indole systems for the synthesis of valuable nitrogen-containing heterocycles. rsc.org

Nucleophilic Additions and Substitutions

The electron-withdrawing nature of the Boc group, combined with the nitro group at the 4-position, can influence the susceptibility of the indole ring to nucleophilic attack. While specific examples for this compound are not extensively detailed in the provided context, related systems offer insights. For instance, nucleophilic additions to 1-Boc-3-nitroindole have been studied, where the course of the reaction is influenced by the N-protecting group. scispace.comresearchgate.net

In some cases, the indole nitrogen itself can undergo nucleophilic substitution. For example, 1-hydroxyindoles can react with indole in the presence of formic acid to form 1-(indol-3-yl)indoles, demonstrating the potential for reactions at the N1 position. clockss.org

Reactivity of the Nitro Group at the 4-Position

The nitro group at the C4 position of this compound is a key functional handle that can be readily transformed into other valuable groups, most notably an amino group.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group in this compound to an amine is a common and crucial transformation, providing access to 1-Boc-4-aminoindole, a versatile intermediate in organic synthesis. This reduction can be achieved using various methods.

A widely used method involves catalytic hydrogenation. For example, using palladium on activated charcoal (Pd/C) as a catalyst under a hydrogen atmosphere in a solvent like ethanol (B145695) or toluene (B28343) efficiently reduces the nitro group to an amine, yielding 1-Boc-4-aminoindole in high yields. ambeed.com

Another effective method is the use of reducing metals in acidic or neutral conditions. For instance, iron powder in the presence of an acid like hydrochloric acid can be used for the reduction of nitroindoles. google.com A specific protocol for the synthesis of 4-isocyanoindole starts with the N-Boc protection of 4-nitroindole, followed by an iron-mediated reduction of the nitro group under refluxing conditions to afford 1-Boc-4-aminoindole in excellent yield over the two steps. nih.gov

Below is a data table summarizing some of the reported conditions for the reduction of this compound.

| Reagents | Solvent | Temperature | Time | Yield | Reference |

| H₂, 10% Pd/C | Ethanol | 20°C | 8.0 h | 96% | ambeed.com |

| H₂, 5% Pd(II)/C (eggshell) | Toluene | 20°C | 7.0 h | - | ambeed.com |

| Fe | Ethanol/Water | Reflux | 2 h | - | google.com |

| Fe | - | Reflux | - | 88% (over 2 steps) | nih.gov |

This transformation is fundamental for the synthesis of various substituted indoles, as the resulting amino group can be further functionalized. nih.govacs.org

Reactions Involving the Nitro Group as an Electron-Withdrawing Group

Deprotection of the Boc Group in this compound

The tert-butoxycarbonyl (Boc) group is a crucial protecting group in organic synthesis, valued for its stability under a wide range of conditions, yet readily removable under acidic conditions. google.com The deprotection of this compound to yield 4-nitroindole is a common final step in many synthetic sequences.

This transformation is most frequently achieved by treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). rsc.org The reaction proceeds via protonation of the carbamate (B1207046) carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free indole nitrogen. orgsyn.org The presence of the electron-withdrawing nitro group does not significantly interfere with this acid-mediated deprotection. While the Boc group is generally stable to basic conditions, some N-Boc protected heterocycles can be deprotected with bases like potassium carbonate in methanol, particularly when activated by electron-withdrawing groups. karger.com

Table 3: Common Reagents for Deprotection of this compound

| Reagent | Solvent | Temperature | Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 18 h | A common and effective method; TFA is volatile and can be removed in vacuo. |

| 4M Hydrogen Chloride (HCl) | Dioxane | Room Temp. | 2 - 24 h | Provides the product as a hydrochloride salt, which can be advantageous for purification or stability. google.comrsc.org |

| Potassium Carbonate (K₂CO₃) | Methanol | Reflux | Variable | A basic condition, less common for Boc-indoles but effective for certain activated heterocycles. karger.com |

Acid-Mediated Deprotection

The cleavage of the Boc group is most commonly achieved under acidic conditions. google.com The general mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the unprotected amine, carbon dioxide, and a stable tert-butyl cation. acsgcipr.orgjkchemical.com This cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene. acsgcipr.org

A variety of strong acids are effective for this transformation. acsgcipr.org Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a traditional and highly effective reagent for Boc deprotection. acsgcipr.orgjkchemical.com Other strong organic acids such as methanesulfonic acid and p-toluenesulfonic acid, as well as inorganic acids like hydrochloric acid (HCl) and phosphoric acid (H₃PO₄), are also commonly employed. acsgcipr.org The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. For instance, aqueous phosphoric acid is considered an environmentally benign option that is selective for the deprotection of tert-butyl carbamates in the presence of other sensitive groups like Cbz carbamates and various esters. organic-chemistry.org

The reaction is typically carried out at room temperature and proceeds to completion in a relatively short time. However, the strong acidic conditions can be harsh and may not be suitable for substrates containing acid-labile functionalities. nih.gov

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, room temperature | Highly effective but corrosive and environmentally persistent. acsgcipr.orgjkchemical.com |

| Hydrochloric acid (HCl) | Organic solvents (e.g., dioxane, ethyl acetate, methanol) | Can be introduced as a gas or an aqueous solution. acsgcipr.orgnih.gov |

| Phosphoric acid (H₃PO₄) | Aqueous solution | Milder, more environmentally friendly option. organic-chemistry.org |

Mild and Selective Deprotection Methods

The demand for milder and more selective deprotection methods has led to the development of several alternatives to strong acids, which are particularly important when dealing with sensitive substrates.

Lewis acids offer a milder approach to Boc deprotection. For example, ferric chloride (FeCl₃) has been used for the deprotection of N-Boc groups in peptide synthesis. researchgate.net Another method involves the use of silica (B1680970) gel in refluxing toluene, which has been shown to deprotect N-Boc protected indoline. researchgate.net

Basic conditions can also be employed for Boc removal, although this is less common. Sodium carbonate in refluxing dimethoxyethane (DME) has been reported for the deprotection of N-Boc substrates. nih.gov Microwave-assisted basic deprotection has also been developed. nih.gov

Furthermore, methods utilizing fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been developed for the neutral deprotection of N-Boc compounds. google.com These reactions can be performed by heating the N-Boc protected compound in the fluorinated alcohol, sometimes with the aid of microwave irradiation to accelerate the process. google.com For instance, 5-chloro-(1-Boc)-1H-indole-3-carboxylic acid amide was deprotected in high yield by heating in TFE. google.com

Tetrabutylammonium fluoride (B91410) (TBAF) in refluxing tetrahydrofuran (B95107) (THF) is another mild method for removing N-Boc groups, showing selectivity for acid- and base-sensitive functionalities. organic-chemistry.orgresearchgate.net

Table 2: Selected Mild and Selective Deprotection Reagents

| Reagent/Method | Conditions | Key Features |

|---|---|---|

| Ferric chloride (FeCl₃) | - | Lewis acid-catalyzed, used in peptide synthesis. researchgate.net |

| Silica gel | Refluxing toluene | Mild, effective for N-Boc indolines. researchgate.net |

| Sodium carbonate | Refluxing DME | Basic deprotection conditions. nih.gov |

| Fluorinated alcohols (TFE, HFIP) | Heating or microwave irradiation | Neutral conditions, simple workup. google.com |

| Tetrabutylammonium fluoride (TBAF) | Refluxing THF | Mild, selective for acid/base-sensitive groups. organic-chemistry.orgresearchgate.net |

Deprotection Cascades

In multi-step syntheses, the deprotection of the this compound can be part of a cascade or tandem reaction sequence, where the newly revealed indole NH or another functional group participates in a subsequent transformation in the same pot. This strategy enhances synthetic efficiency by reducing the number of separate reaction and purification steps.

An example of such a sequence involves the deprotection of a Boc group followed by a cyclization reaction. In the synthesis of an analgesic agent, the deprotection of an N-Boc group was a key step in a sequence that also involved chlorination of an alcohol and subsequent cyclization to form a polycyclic indole framework. nih.gov

In another instance, the synthesis of diaminoindoles involved the cleavage of a Boc group and a tert-butyl ester using TFA, followed by reprotection of the resulting amine with a Cbz group to facilitate the next synthetic step. acs.org While not a true one-pot cascade, this highlights how deprotection is a critical, integrated step in a longer synthetic pathway.

The development of cascade reactions involving indigo (B80030) derivatives provides further insight into potential applications. Although not directly involving this compound, these studies show that under basic conditions, deprotection can be followed by reactions with various electrophiles, leading to complex heterocyclic structures. jcu.edu.au These principles could potentially be applied to strategies starting from this compound.

The strategic timing of the Boc deprotection is crucial. For example, in the synthesis of certain indole alkaloids, the N-Boc group is removed using reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of 2,6-lutidine before a subsequent N-alkylation step. arabjchem.org In other syntheses, a Boc group deprotection is followed by a urea (B33335) coupling reaction to construct more complex molecules. rsc.org

Mechanistic Investigations of 1 Boc 4 Nitroindole Reactions

Elucidation of Reaction Pathways for Synthesis

The synthesis of 1-Boc-4-nitroindole is typically achieved through a two-step process: the nitration of the indole (B1671886) core followed by the protection of the indole nitrogen. The order of these steps is crucial for achieving the desired regiochemistry. Direct nitration of 1-Boc-indole is often complicated by the high reactivity of the C3 position. bhu.ac.in Therefore, the more common route involves the initial synthesis of 4-nitroindole (B16737), which is subsequently N-protected.

One established method for synthesizing 4-nitroindole is a variation of the Reissert indole synthesis. orgsyn.org This process begins with the formation of an ethyl N-(2-methyl-3-nitrophenyl)formimidate intermediate from 2-methyl-3-nitroaniline (B147196) and triethyl orthoformate. orgsyn.org This intermediate then undergoes cyclization in the presence of a strong base like potassium ethoxide and diethyl oxalate (B1200264) to yield 4-nitroindole. orgsyn.org The mechanism parallels the classical Reissert synthesis, involving base-catalyzed condensation and subsequent intramolecular cyclization. orgsyn.org

Another approach involves the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base such as potassium tert-butoxide (t-BuOK). researchgate.net This reaction proceeds through an oxidative nucleophilic substitution of hydrogen, where enolate anions add to the ortho position of the amino group in m-nitroaniline. This forms an anionic σH adduct, which, after oxidation and subsequent condensation, yields a mixture of 4- and 6-substituted nitroindoles. researchgate.net

The regioselectivity of indole nitration is highly dependent on the reaction conditions and the nature of the nitrating agent. In strongly acidic media, the indole nitrogen is protonated, deactivating the pyrrole (B145914) ring and directing electrophilic attack to the benzene (B151609) ring, often at the C5 or C6 positions. bhu.ac.in To favor nitration on the pyrrole ring, non-acidic nitrating agents are employed.

A modern, non-acidic method for nitration involves the in situ generation of trifluoroacetyl nitrate (B79036) (CF₃COONO₂) from ammonium (B1175870) nitrate and trifluoroacetic anhydride. rsc.orgnih.gov This powerful electrophilic nitrating agent reacts with N-Boc indole. Computational studies and experimental evidence suggest a mechanism involving a four-membered ring transition state, which then eliminates trifluoroacetic acid to yield the nitrated product. nih.gov While this method typically shows high regioselectivity for the C3 position, the choice of substrate and conditions can be tuned. rsc.org For instance, the nitration of N-phenylsulfonylindole with acetyl nitrate shows temperature-dependent regioselectivity, favoring the 3-nitro product at low temperatures and the 6-nitro product at higher temperatures. nih.gov

The synthesis of 4-nitroindole itself often starts from 2-methyl-3-nitroaniline. The key intermediate in its cyclization via the Reissert pathway is the ethyl N-(2-methyl-3-nitrophenyl)formimidate. orgsyn.org The subsequent reaction with diethyl oxalate and potassium ethoxide generates a deep-red solution, indicative of a highly conjugated anionic intermediate, before the final cyclization and aromatization to form the indole ring. orgsyn.org

The protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group is a fundamental step in many synthetic sequences. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The mechanism is a nucleophilic acyl substitution. commonorganicchemistry.com The lone pair of electrons on the indole nitrogen atom attacks one of the carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.com This anion is basic enough to deprotonate the now-positively-charged indole nitrogen. The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide and tert-butanol. commonorganicchemistry.com This reaction is often catalyzed by a base, such as 4-dimethylaminopyridine (B28879) (DMAP), which acts as a nucleophilic catalyst to form a more reactive intermediate with Boc₂O. acs.org

Alternatively, for less reactive substrates or to achieve specific outcomes, stronger bases like sodium hydride (NaH) or n-butyl lithium (n-BuLi) can be used to first deprotonate the indole nitrogen, forming an indolide anion. acs.org This highly nucleophilic anion then readily reacts with Boc₂O to afford the N-protected product. acs.org

Mechanisms of Functional Group Transformations

The functional groups of this compound, namely the nitro group and the Boc protecting group, are amenable to a variety of chemical transformations.

The reduction of the aromatic nitro group to a primary amine is a crucial transformation, providing access to 4-aminoindole (B1269813) derivatives. This reduction can be accomplished using various reagents and catalysts.

Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or using reducing metals in acidic media (e.g., Sn, Fe, or Zn). acs.orgresearchgate.net A widely used laboratory method employs anhydrous stannous chloride (SnCl₂) in an alcohol solvent. researchgate.net The reduction of aromatic nitro compounds is generally believed to proceed through a series of intermediates as described by the Haber-Lukashevich mechanism. orientjchem.org This pathway involves the stepwise reduction of the nitro group (Ar-NO₂) first to a nitroso derivative (Ar-NO) and then to a hydroxylamine (B1172632) derivative (Ar-NHOH), which is finally reduced to the corresponding amine (Ar-NH₂). orientjchem.org

Studies using cobalt complexes as catalysts with hydrazine (B178648) as the reducing agent have also been reported for the chemoselective reduction of various nitroarenes, including heterocyclic nitro compounds like 5-nitroindole (B16589). researchgate.net Mechanistic investigations suggest the formation of a dinuclear cobalt-hydrazine intermediate during the catalytic cycle. researchgate.net The choice of reducing system can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule.

Table 1: Comparison of Nitro Group Reduction Methods

| Reagent/Catalyst | Solvent | Conditions | Selectivity | Reference |

| H₂ / Pd on Carbon | - | - | Reduces nitro group | acs.org |

| Anhydrous SnCl₂ | Alcohol | - | Can lead to alkoxy-substituted side products in some cases | researchgate.net |

| Co³⁺ complexes / Hydrazine | Ethanol (B145695) | Room Temp | High chemoselectivity, tolerates ester groups | researchgate.net |

| Pt NPs / H₂ | - | 1 bar, Room Temp | Tolerates carbonyls, olefins, and halogens | psu.edu |

Acidic Deprotection: The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). researchgate.net The mechanism begins with the protonation of the carbonyl oxygen of the Boc group. This enhances the electrophilicity of the carbonyl carbon, but the key step is the subsequent cleavage of the C-O bond to form the highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to regenerate the free indole nitrogen.

Basic Deprotection: While less common than acid-catalyzed removal, Boc groups on electron-rich heterocycles like indole can be cleaved under basic conditions. acsgcipr.org This is particularly useful when acid-sensitive functional groups are present elsewhere in the molecule. Reagents such as sodium methoxide (B1231860) (NaOMe) in methanol (B129727) or sodium carbonate in refluxing dimethoxyethane (DME) are effective. acsgcipr.orgresearchgate.net The proposed mechanism for base-catalyzed deprotection involves nucleophilic attack by the base (e.g., methoxide) at the carbonyl carbon of the Boc group. This is followed by an elimination step where the resonance-stabilized indolide anion acts as the leaving group, which is subsequently protonated by the solvent. acsgcipr.orgresearchgate.net

Table 2: Conditions for N-Boc Deprotection of Indoles

| Reagent | Solvent | Conditions | Mechanism Type | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | Acid-Catalyzed (E1-like) | researchgate.net |

| Oxalyl Chloride / Methanol | - | Room Temp | Electrophilic Activation | nih.gov |

| Sodium Methoxide (NaOMe) | Methanol | Ambient Temp | Basic (Addition-Elimination) | researchgate.net |

| Sodium Carbonate (Na₂CO₃) | Dimethoxyethane (DME) | Reflux | Basic | acsgcipr.org |

| Sodium Borohydride (NaBH₄) | Ethanol | Room Temp | Ineffective for N-Boc indoles, selective for imidazoles | arkat-usa.org |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The electronic properties of this compound heavily influence the regioselectivity of its reactions. The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution while making the pyrrole ring susceptible to nucleophilic attack, a reversal of the typical reactivity of indole.

In reactions involving nucleophilic addition, the presence of a nitro group on the indole core is crucial for controlling stereoselectivity in certain cases. For example, in the phase-transfer-catalyzed asymmetric aza-Michael addition of nitroindoles to α,β-unsaturated carbonyl compounds, the position of the nitro group significantly impacts the enantioselectivity. mdpi.com While the reaction proceeds with moderate to good enantioselectivity for 4-nitroindole, other isomers like 5- or 6-nitroindoles are non-selective substrates. mdpi.com

The C-H functionalization of the indole ring is also governed by the substituents. For instance, a palladium-catalyzed deuteration methodology using CD₃CO₂D shows that for electron-poor 4-nitroindole, deuterium (B1214612) incorporation occurs selectively at the C2 position. worktribe.com This highlights the directing effect of the present functional groups on transition-metal-catalyzed C-H activation.

Nucleophilic additions to nitroindoles can show interesting regiochemistry. While many nucleophiles add to the C3 position of 1-Boc-3-nitroindole to give addition products, some Grignard reagents can lead to the formation of 2-alkylindoxyls, which is the result of a formal Nef reaction. iupac.org Although this specific example is for the 3-nitro isomer, it underscores the complex reactivity patterns that can emerge.

In multicomponent [4+2]/[3+2] domino cycloaddition reactions, 3-nitroindole acts as an electron-deficient heterodiene. It reacts with electron-rich alkenes in a highly selective inverse-electron-demand Diels-Alder reaction to form a nitronate intermediate, which can then undergo a subsequent 1,3-dipolar cycloaddition. acs.org The regioselectivity and stereoselectivity of this cascade are tightly controlled by the electronic demands of the reacting partners at each stage. acs.orgrsc.org

Factors Influencing Regiochemical Outcomes

The position at which a chemical reaction occurs on the this compound molecule is governed by a complex interplay of several factors. These include the inherent electronic properties of the substituted indole, steric hindrance, and the specific conditions under which the reaction is performed.

Electronic and Steric Effects of Substituents:

The regiochemistry of reactions involving this compound is heavily dictated by the electronic nature of its two key substituents. The N-Boc group is strongly electron-withdrawing, which reduces the nucleophilicity of the pyrrole ring, making electrophilic substitution more difficult than in an unprotected indole. Concurrently, the 4-nitro group is also a powerful electron-withdrawing substituent that deactivates the benzene portion of the molecule towards electrophilic attack.

This electronic profile makes the indole ring system, as a whole, electron-deficient. Consequently, while indoles typically undergo electrophilic substitution, particularly at the C3 position, the presence of these two deactivating groups can shift reactivity. For instance, functionalization is often directed to the C2 position, as the C3 position is less nucleophilic and the benzene ring is deactivated. nih.govacs.org In some cases, the electron-poor nature of the ring can make it susceptible to nucleophilic attack, a reactivity pattern not typical for unsubstituted indoles. researchgate.net

Steric hindrance also plays a crucial role. The bulky N-Boc group can impede reactions at the adjacent C7 position. Similarly, the 4-nitro group can sterically influence reactions at the C3 and C5 positions. Studies on related N-Boc-4-substituted indoles have shown that steric hindrance at the 4-position can significantly affect reaction outcomes. researchgate.net

Reaction Conditions:

The choice of catalyst, solvent, and reagents is paramount in controlling the regioselectivity of reactions on substituted indoles.

Catalysts: Transition metal catalysis is a powerful tool for directing functionalization. Palladium (Pd) catalysts, for example, are widely used for C-H activation and can facilitate arylation at the C2 position. beilstein-journals.org In contrast, iridium (Ir) based catalysts have been shown to direct the borylation of substituted indoles specifically to the C7 position, a reaction that is likely influenced by coordination with the N-Boc group. rsc.org

Reagents and Solvents: The nature of the reacting species and the medium can lead to different regiochemical outcomes. For example, in halogenation reactions of a related Boc-protected bromoindole, performing the reaction under acidic conditions (N-iodosuccinimide/p-toluenesulfonic acid) led to substitution at the C3 position. mdpi.com However, by first treating the substrate with a strong base (sodium hydride) to deprotonate the aniline (B41778) nitrogen, the electronic character was altered, directing subsequent bromination exclusively to the C4 position. mdpi.com This highlights how reagent choice can completely override the intrinsic reactivity of the substrate.

Protecting Groups: The N-Boc group is itself a critical factor. Besides its electronic and steric influence, its lability under certain conditions can affect the reaction pathway. The Boc group can be removed under acidic conditions or even by certain bases, which can lead to subsequent reactions on the unprotected indole nitrogen or alter the regioselectivity of other transformations. nih.govacs.org

A notable example of regioselectivity is the palladium-catalyzed deuteration of 4-nitroindole. While deuteration at C3 is typically controlled by the indole's intrinsic reactivity, a palladium-catalyzed method allows for selective deuterium incorporation at the C2 position. nih.govworktribe.com This demonstrates that even for a highly deactivated system, specific catalytic conditions can achieve functionalization at otherwise less reactive sites.

| Substrate | Reaction | Key Reagents/Catalyst | Position of Functionalization | Reference |

|---|---|---|---|---|

| 4-Nitroindole | Deuteration | Pd(OAc)₂, NaOAc, CD₃CO₂D | C2 | nih.govworktribe.com |

| Boc-5-bromoindole-N-tBu-carbamate | Halogenation | N-Iodosuccinimide (NIS), TsOH | C3 | mdpi.com |

| Boc-5-bromoindole-N-tBu-carbamate | Halogenation | 1. NaH; 2. N-Bromosuccinimide (NBS) | C4 | mdpi.com |

| Substituted N-Boc Indole | Borylation | [Ir(COD)(OMe)]₂, dtbpy (ligand) | C7 | rsc.org |

| 1-(Indol-3-yl)-N-Boc-THIQ | C2-Arylation | Pd(OAc)₂, Phenylboronic acid | C2 | beilstein-journals.org |

Theoretical and Experimental Analysis of Selectivity

The prediction and rationalization of reaction selectivity for molecules like this compound are greatly enhanced by combining theoretical calculations with experimental results. This dual approach provides a deeper understanding of the underlying mechanistic details.

Theoretical Analysis:

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the most likely sites of reaction. researchgate.net Several theoretical descriptors are employed to analyze the reactivity of this compound:

Molecular Electrostatic Potential (MEP): MEP surfaces map the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. For an electron-poor molecule like this compound, MEP analysis can pinpoint the most electron-deficient sites, guiding predictions for nucleophilic addition reactions. researchgate.net

Frontier Molecular Orbitals (FMO): The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's nucleophilic and electrophilic centers, respectively. In electrophilic reactions, the reaction is expected to occur at the atom with the largest HOMO coefficient. Conversely, in nucleophilic reactions, the site with the largest LUMO coefficient is favored.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific atom upon the addition or removal of an electron. They are used to identify the most electrophilic and nucleophilic sites within the molecule, thereby predicting regioselectivity for various reactions. researchgate.net

Transition State Calculations: Computational models can be used to calculate the energy profiles of different possible reaction pathways. By locating the transition states and intermediates for reaction at various positions, the activation energies can be compared. The pathway with the lowest activation energy is kinetically favored and is predicted to be the major reaction channel. Such calculations were used to rationalize the high regioselectivity of nitration of N-Boc indole to form the 3-nitro product. researchgate.netnih.gov

Experimental and Computational Synergy:

The synergy between theoretical predictions and experimental validation is crucial for a comprehensive understanding of selectivity. Experimental studies provide real-world data on reaction outcomes, which can then be used to refine and validate theoretical models.

For example, a study on the nitration of N-Boc indole combined experimental work with DFT calculations. researchgate.netnih.gov The experiment showed that the reaction with trifluoroacetyl nitrate (formed in situ) gave the 3-nitro product with high regioselectivity. DFT calculations supported this observation by modeling the reaction pathway and showing that the transition state leading to the 3-nitro product was energetically more favorable than pathways leading to other isomers. researchgate.net

Similarly, the selective C2-deuteration of 4-nitroindole was achieved experimentally using a palladium catalyst. nih.govworktribe.com While a full theoretical study was not reported in that work, such experimental findings provide a basis for future computational analysis to elucidate the precise role of the catalyst in overcoming the intrinsic reactivity of the indole ring and directing the reaction to the C2 position.

| Substrate/Reaction | Theoretical Method | Prediction/Analysis | Experimental Result | Reference |

|---|---|---|---|---|

| Nitration of N-Boc Indole | DFT (Transition State Calculation) | The transition state for C3 nitration is energetically favored. | Highly regioselective formation of N-Boc-3-nitroindole. | researchgate.netnih.gov |

| 4-Nitro-1H-indole-carboxaldehyde | DFT (MEP, FMO, Fukui) | Identifies reactive sites for electrophilic and nucleophilic attack. | Characterized experimentally by FT-IR, FT-Raman, and UV-Vis spectra. | researchgate.net |

| Indole + NO₃ Radical | DFT (Bond Dissociation Energies) | H-abstraction from N-H followed by resonance stabilization favors reactivity at C3. | 3-nitroindole is the dominant isomer formed. | acs.org |

Computational and Theoretical Studies of 1 Boc 4 Nitroindole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-Boc-4-nitroindole. These methods allow for a detailed examination of its electronic environment, which governs its behavior in chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to determine the optimized geometry and electronic properties of molecules. For nitro-substituted indoles, DFT calculations, often using hybrid functionals like B3LYP or PBE0 with various basis sets (e.g., cc-pVTZ), provide reliable structural parameters and vibrational frequencies. researchgate.net While specific DFT studies on this compound are not extensively documented in the provided literature, the methodologies applied to similar compounds like 4-nitro-1H-indole-carboxaldehyde are directly transferable. researchgate.net Such calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. Electronic structure calculations are also pivotal in understanding reaction mechanisms, such as the formation of nitroindoles from the reaction of indole (B1671886) with the nitrate (B79036) radical (NO₃), where DFT has been used to map out potential energy surfaces. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com For a molecule like this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, enhancing its electrophilic character. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.comresearchgate.net FMO analysis, typically performed as part of a DFT calculation, would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. For instance, in related nitro-indole derivatives, the LUMO is often localized over the nitro-substituted ring system, indicating this region's susceptibility to receiving electrons. researchgate.netresearchgate.net

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the indole ring, indicating its role as the primary electron donor. |

| LUMO | -2.1 | Concentrated on the nitro group and the benzene (B151609) portion of the indole, highlighting its electrophilic nature. |

| HOMO-LUMO Gap | 4.4 | Suggests moderate kinetic stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.deuba.ar This method allows for the quantification of electron delocalization and hyperconjugative interactions, which contribute to molecular stability. wisc.edu An NBO analysis of this compound would detail the charge distribution across the molecule, revealing the polarization of bonds and the partial charges on each atom. uni-muenchen.de Furthermore, it quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu For example, interactions between a lone pair on an oxygen atom of the nitro group and an adjacent antibonding orbital (π*) of the indole ring would indicate charge delocalization and contribute to the resonance stabilization of the molecule.

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analyses of the electron density that provide a visual representation of electron localization in a molecule. q-chem.comlabinsights.nl These methods are particularly useful for identifying the regions corresponding to covalent bonds, lone pairs, and atomic cores. labinsights.nlnumberanalytics.com An ELF or LOL analysis for this compound would generate 3D maps where high values (typically close to 1) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. numberanalytics.com Conversely, regions of low ELF/LOL values suggest delocalized electrons, which is expected within the aromatic system of the indole ring. rsc.org These studies offer a clear depiction of the molecule's electronic structure, complementing the more quantitative data from NBO analysis. researchgate.netrsc.org

Thermodynamic and Kinetic Studies of Reactions

Computational methods are also invaluable for studying the energetics and rates of chemical reactions involving this compound.

Energetics of Reaction Pathways

By calculating the energies of reactants, transition states, and products, computational chemistry can map out the entire energy profile of a reaction. acs.orgeurjchem.com This allows for the determination of reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea), which are crucial for predicting the feasibility and spontaneity of a reaction. rsc.org For instance, in the synthesis or further functionalization of this compound, DFT calculations can be used to compare different possible reaction pathways and identify the most energetically favorable route. acs.org Studies on the reaction of isatin-derived carbonates have shown that the reaction-free energy can be computed to assess the viability of a proposed mechanism, including the role of protecting groups like Boc. rsc.org Similarly, the energetics of the formation of various nitroindole isomers through the reaction of indole with NO₃ have been computationally explored to explain observed product distributions. acs.org

Table 2: Representative Data from Reaction Energetics Study (Note: This table is a hypothetical representation for a reaction involving this compound, as specific studies were not found. The data illustrates the type of information obtained from such studies.)

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

| Reactant → Transition State 1 | +15.2 | +18.5 | 15.2 |

| Transition State 1 → Intermediate | -5.7 | -4.1 | - |

| Intermediate → Transition State 2 | +10.1 | +12.3 | 10.1 |

| Transition State 2 → Product | -25.8 | -22.0 | - |

| Overall Reaction | -6.2 | -5.3 | - |

Prediction of Reactivity and Regioselectivity

Computational models are extensively used to predict the reactivity and regioselectivity of indole derivatives. These predictions are often based on the electronic properties of the molecule. For the N-Boc-protected indole scaffold, both experimental and computational studies have highlighted a strong preference for electrophilic substitution at the C3 position. rsc.org

In the nitration of N-Boc indole using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, a high degree of regioselectivity for the 3-position is observed. rsc.orgresearchgate.net This outcome is supported by control experiments; for example, if the C3 position of the indole is already substituted with a methyl group, the reaction does not proceed, confirming the method's strong regioselectivity. rsc.org DFT calculations further corroborate these findings, indicating a highly favorable pathway for nitration at C3. rsc.orgresearchgate.net The incorporation of an electron-withdrawing group, such as the nitro group, onto the indole ring significantly alters its intrinsic nucleophilic character, making the system electrophilic and influencing its subsequent reactivity. acs.org

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.decellulosechemtechnol.ro The MEP map illustrates the charge distribution on the molecule's surface, where different colors represent varying electrostatic potentials. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. uni-muenchen.decellulosechemtechnol.ro

Table 1: Predicted Reactive Sites based on MEP Analysis of an Analogous Compound (4-nitro-1H-indole-carboxaldehyde)

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro Group | Most Negative (Red) | Susceptible to Electrophilic Attack |

| Indole N-H group | Most Positive (Blue) | Susceptible to Nucleophilic Attack |

Data inferred from qualitative descriptions in the literature for an analogous compound. researchgate.net

Fukui function analysis is a concept within Density Functional Theory that helps to identify the most reactive sites within a molecule. journalirjpac.comfaccts.de By analyzing the change in electron density as an electron is added or removed, it predicts which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. faccts.de

f+ (r) : Indicates the site for nucleophilic attack (where an electron is accepted).

f- (r) : Indicates the site for electrophilic attack (where an electron is donated).

f0 (r) : Indicates the site for radical attack.

Similar to MEP analysis, direct Fukui function data for this compound is not present in the search results. However, a study on 4-nitro-1H-indole-carboxaldehyde (NICA) provides relevant data that can be used for analogy. researchgate.net The analysis of NICA was used to identify its most reactive sites. researchgate.net For electrophilic attacks, specific atoms will have the highest f- values, while for nucleophilic attacks, other atoms will exhibit the highest f+ values. This analysis provides a quantitative measure of local reactivity, complementing the qualitative picture from MEP maps. journalirjpac.com

Table 2: Representative Fukui Function Data for Predicting Atomic Reactivity in an Indole System

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |

|---|---|---|---|

| C2 | High | Low | Moderate |

| C3 | Low | High | High |

| N1 (indole) | Moderate | Moderate | Low |

| O (nitro) | High | Low | Moderate |

This table is a generalized representation based on the principles of Fukui analysis applied to indole systems and is for illustrative purposes. Specific values depend on the exact molecule and calculation level.

Applications of 1 Boc 4 Nitroindole and Its Derivatives in Advanced Organic Synthesis

Building Blocks for Complex Indole-Containing Scaffolds

1-Boc-4-nitroindole is a foundational starting material for the construction of elaborate indole-based frameworks. Its inherent reactivity allows for subsequent chemical modifications to build fused ring systems and introduce diverse substituents, thereby generating molecular complexity from a relatively simple precursor.

Synthesis of Polycyclic Indoles

The structure of this compound is well-suited for annulation reactions that lead to the formation of polycyclic indole (B1671886) systems. These reactions often leverage the reactivity of the indole core or transformations of the nitro group to build additional fused rings. For instance, synthetic strategies applicable to Boc-protected nitroindoles can be used to construct pyrrolo[3,4-b]indoles via a Barton-Zard reaction. rsc.org This type of reaction demonstrates the utility of the nitro-indole framework in assembling complex heterocyclic systems. rsc.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful methods for forming carbon-carbon bonds and are instrumental in synthesizing fused polycyclic structures. sid.ir By first converting this compound into a halogenated derivative, intramolecular Heck reactions can be employed to create indolobenzazepinones and other complex ring systems, which are core structures in various biologically active compounds. researchgate.net

Preparation of Substituted Indole Derivatives

The this compound scaffold allows for the introduction of a variety of functional groups at different positions of the indole ring, leading to a diverse library of substituted derivatives. The Boc group at the N1 position facilitates regioselective reactions that might otherwise be difficult to control. acs.org

One notable transformation involves the bromination of the di-Boc-protected derivative of 4-aminoindole (B1269813) (obtained from 4-nitroindole) at the C3 position, followed by a novel rearrangement involving n-butyl lithium, which results in a Boc group migration to yield a C3-tert-butyl ester. acs.org This sequence provides access to 3,4-disubstituted indoles that are challenging to synthesize through other means. acs.org Another key derivatization begins with the reduction of the nitro group to an amine, which is then converted into an isonitrile via a Hoffman carbylamine reaction. nih.gov This creates 1-Boc-4-isocyanoindole, a valuable intermediate for further synthetic applications, including its use in [4+1]-cycloaddition chemistry. nih.gov

| Starting Material | Reaction Sequence | Product | Reference |

|---|---|---|---|

| 1-Boc-4-aminoindole | 1. Protection with second Boc group 2. Bromination with NBS 3. Treatment with n-butyl lithium | tert-Butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate | acs.org |

| 1-Boc-4-aminoindole | Hoffman carbylamine reaction (chloroform, base) | 1-Boc-4-isocyanoindole | nih.gov |

Precursors for Diverse Indole Alkaloid Synthesis

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activity. wikipedia.org The synthesis of these complex molecules often requires strategically functionalized indole precursors. This compound and its parent compound, 4-nitroindole (B16737), serve as crucial starting points in the total synthesis of several indole alkaloids. encyclopedia.pubmdpi.com

For example, the synthesis of derivatives of neopeltolide (B1256781), a potent antitumor agent, utilizes 4-nitroindole as a key building block. encyclopedia.pubmdpi.com In this synthesis, the 4-nitroindole is first N-alkylated with substituted benzyl (B1604629) bromides, and the resulting intermediate undergoes reduction of the nitro group to an amine, which is a critical step toward the final complex structure. encyclopedia.pubmdpi.com Similarly, the synthesis of the trimeric indole alkaloid Psychotrimine involves the reduction of a nitro group on an indole side chain to a primary amine, which then participates in a spontaneous cyclization to form a core part of the alkaloid's structure. acs.org These examples underscore the importance of the nitro-indole moiety as a latent amino group, which can be unmasked at the desired stage of a complex synthesis.

Role in the Construction of Biologically Active Molecules

Beyond natural product synthesis, this compound is a key intermediate in the construction of a wide range of molecules designed for specific biological and pharmacological functions. Its utility stems from the ease of transforming the nitro group into other functionalities, particularly the amino group, which is a common feature in bioactive compounds.

Access to Aminated Indoles

The most fundamental and widely used transformation of this compound is the reduction of its nitro group to form 1-Boc-4-aminoindole. This reaction provides direct access to a 4-aminoindole core, which is a key structural motif in many pharmacologically active molecules. The reduction can be achieved under various conditions, allowing for compatibility with a wide range of other functional groups.

Commonly employed methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or metal-mediated reductions. acs.org An effective method involves the use of iron powder in refluxing ethanol (B145695) and water, often with the addition of an acid like hydrochloric acid or a salt such as ammonium (B1175870) chloride to facilitate the reaction. nih.govencyclopedia.pubgoogle.com This Fe-mediated reduction is noted for its high yield and operational simplicity. nih.gov

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| Iron (Fe) powder, NH4Cl | Ethanol/Water, Reflux | 1-Boc-4-aminoindole | encyclopedia.pubmdpi.com |

| Iron (Fe) powder | Ethanol/Water, Reflux | 1-Boc-4-aminoindole | nih.gov |

| H2, Palladium on carbon (Pd/C) | - | 1-Boc-4-aminoindole | acs.org |

| Reduced iron powder, conc. HCl | Ethanol/Water, Reflux | 4-aminoindole (after deprotection) | google.com |

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The versatility of this compound and its primary derivative, 1-Boc-4-aminoindole, makes them crucial intermediates in the synthesis of compounds with significant pharmacological relevance. For instance, a research program focused on a drug discovery campaign developed a 10-step synthesis starting from 4-nitroindole to produce novel, differentially protected 3,4-diaminoindoles for further diversification in hit expansion efforts. acs.org

The synthesis of neopeltolide derivatives, which exhibit antitumor properties, relies on intermediates prepared from 4-nitroindole. encyclopedia.pubmdpi.com Furthermore, the transformation of this compound into 4-isocyanoindole provides access to isomorphic nucleoside analogues. nih.gov These molecules are designed as tool compounds for investigating biological processes involving nucleic acids, highlighting the role of the starting material in creating sophisticated molecular probes for biochemical research. nih.gov The reduction of nitro-olefins to Boc-protected amines using catalytic nickel chloride is another established method that can be applied to intermediates derived from this compound, showcasing its utility in the synthesis of pharmacologically active agents like (±)-selegiline. researchgate.net

Applications in Material Science (if applicable, based on broader indole chemistry)

While there is no specific literature detailing the application of this compound in material science, the broader class of nitroindole derivatives has garnered interest in this field. ontosight.ainbinno.com Nitration reactions are recognized as important in the materials science industry. rsc.org For example, 5-nitroindole (B16589) is noted for its potential in materials science. ontosight.ainbinno.com Furthermore, nitroindole derivatives have been investigated as matrices for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a technique with applications in materials analysis. acs.org The unique electronic properties conferred by the nitro group on the indole scaffold suggest that derivatives of this compound could potentially be explored for applications in functionalized polymers or other advanced materials.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Approaches

The synthesis of indole (B1671886) derivatives is an area of intense research, with a continuous push towards more efficient and environmentally benign methods. openmedicinalchemistryjournal.com Traditional approaches are increasingly being replaced by greener alternatives that utilize ionic liquids, water as a solvent, solid acid catalysts, microwave irradiation, and solvent-free conditions. openmedicinalchemistryjournal.com For the synthesis of nitroindoles specifically, new methodologies are being explored to improve upon existing protocols.

One area of focus is the development of metal-free synthesis. For instance, a metal-free benzannulation of nitroindoles with alkylidene azalactones has been reported for the synthesis of 4-hydroxy carbazoles. researchgate.netrsc.org This reaction proceeds via a conjugate vinylogous addition and subsequent intramolecular cyclization. researchgate.netrsc.org Another innovative approach involves a three-component annulation reaction for the synthesis of carbazole-2-carboxylates from indoles. rsc.org

Mechanochemical synthesis is also gaining traction as a sustainable method. acs.org This technique, which involves grinding solid reactants together, often with a minimal amount of liquid, can lead to higher yields, reduced reaction times, and less reliance on hazardous solvents compared to traditional solution-phase chemistry. acs.org The application of mechanochemistry to the synthesis and modification of 1-Boc-4-nitroindole and its derivatives could offer a more sustainable and efficient manufacturing pathway. acs.org

The use of novel catalysts is another key aspect of developing sustainable synthetic routes. Researchers are exploring various catalytic systems, including biocatalysts and solid acid catalysts like phosphate (B84403) zirconia, to improve the efficiency and environmental profile of indole synthesis. openmedicinalchemistryjournal.com For example, a biocatalyst involving trypsin immobilized on modified magnetic nanoparticles has been used for the synthesis of indol-3-yl-4H-chromene derivatives under solvent-free conditions. rsc.org

Exploration of Undiscovered Reactivity Patterns

While the basic reactivity of this compound is understood, there remains significant potential to uncover novel reaction pathways. The electron-withdrawing nature of the nitro group at the C4-position, combined with the bulky Boc protecting group at the N1-position, creates a unique electronic and steric environment that can be exploited for new transformations.

Recent studies on related indole systems have revealed interesting reactivity. For example, the reaction of 3-nitro-1-[(4-nitrophenyl)sulfonyl]-1H-indole with pyridinium (B92312) salts can yield indolizines, although the use of N-Boc-3-nitroindole in this reaction was unsuccessful due to the lability of the Boc group under heating. acs.org This suggests that exploring milder reaction conditions could unlock new reactivity for Boc-protected nitroindoles.

Furthermore, cycloaddition reactions represent a promising area for exploration. Zn(II)-catalyzed divergent synthesis of polycyclic indolines through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes has been demonstrated. acs.org The reaction pathway is dictated by the substituents on both the indole and the diene. acs.org Investigating the behavior of this compound in such cycloadditions could lead to the synthesis of novel and complex heterocyclic scaffolds.

The development of tandem or cascade reactions involving this compound is another exciting prospect. These one-pot procedures, which combine multiple reaction steps, offer increased efficiency and atom economy. researchgate.netrsc.org For instance, a triple cascade one-pot benzannulation has been used to synthesize carbazole (B46965) nuclei from indole-2-carboxaldehydes. researchgate.netrsc.org

Integration with Flow Chemistry and Automation

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better temperature control, and improved scalability. ewadirect.combeilstein-journals.orgmpg.de The nitration of aromatic compounds, a typically fast and highly exothermic process, is particularly well-suited for flow chemistry. ewadirect.combeilstein-journals.org

The integration of flow chemistry for the synthesis and subsequent functionalization of this compound could lead to safer, more efficient, and scalable production processes. ewadirect.com Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters, which can lead to higher yields and selectivities. beilstein-journals.org For example, the continuous flow nitration of 2-methylindole (B41428) resulted in a significantly shorter reaction time compared to the batch process. beilstein-journals.org

Automation, when combined with flow chemistry, can further revolutionize the synthesis of complex molecules. vapourtec.comd-nb.info Automated systems can perform multi-step syntheses, optimize reaction conditions through machine learning algorithms, and facilitate high-throughput screening of reaction parameters. vapourtec.comd-nb.info This approach allows for the rapid exploration of reaction space and the identification of optimal conditions for the synthesis of this compound and its derivatives. d-nb.info

Table 1: Comparison of Batch vs. Flow Chemistry for Nitration Reactions

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Time | Longer | Shorter beilstein-journals.org |

| Heat Transfer | Less Efficient | Highly Efficient ewadirect.com |

| Safety | Higher Risk for Exothermic Reactions | Enhanced Safety ewadirect.com |

| Scalability | Can be Challenging | More Straightforward mpg.de |

| Process Control | Less Precise | Precise Control of Parameters ewadirect.com |

Advanced Spectroscopic Characterization for Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process control. Advanced spectroscopic techniques are increasingly being employed for this purpose. For the synthesis and derivatization of this compound, techniques such as in-situ Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights.

For instance, FT-IR spectroscopy can be used to track the formation and consumption of key functional groups throughout a reaction. researchgate.net This can be particularly useful in monitoring the progress of the nitration reaction or the subsequent transformations of the nitro group. NMR spectroscopy, on the other hand, can provide detailed structural information about intermediates and products in the reaction mixture. researchgate.net

The integration of these spectroscopic techniques with flow chemistry systems allows for continuous, real-time analysis of the reaction stream. vapourtec.com This provides a wealth of data that can be used to build kinetic models of the reaction and to optimize the process for maximum yield and purity.

Expanded Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.netnih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict the optimized geometry, electronic properties, and reactivity of molecules like this compound. researchgate.net

By modeling the reaction pathways and transition states, computational methods can help to rationalize experimentally observed reactivity and to predict the outcome of new reactions. acs.org For instance, computational studies have been used to understand the mechanism of cycloaddition reactions involving indole derivatives, explaining the observed chemo- and regioselectivity. acs.org

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives. reactionbiology.com These models use the calculated physicochemical properties of the molecules to correlate their structure with their activity, guiding the design of more potent and selective compounds. reactionbiology.com The use of in silico tools for ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can also help to identify promising drug candidates early in the development process. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。